5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid
Overview
Description
5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C13H15NO7 It is known for its unique structure, which includes a methoxy group, a nitro group, and an oxolan-2-ylmethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide as the methylating agent.
Oxolan-2-ylmethoxy Group Introduction: The oxolan-2-ylmethoxy group is introduced through etherification reactions, where the appropriate alcohol (oxolan-2-ylmethanol) is reacted with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, methylation, and etherification processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and oxolan-2-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester linkage in the oxolan-2-ylmethoxy group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: 5-Methoxy-2-amino-4-(oxolan-2-ylmethoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 5-Methoxy-2-nitro-4-hydroxybenzoic acid and oxolan-2-ylmethanol.
Scientific Research Applications
5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the oxolan-2-ylmethoxy group.
5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the oxolan-2-ylmethoxy group.
4-Nitrobenzoic acid: Lacks both the methoxy and oxolan-2-ylmethoxy groups.
Uniqueness
5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO7/c1-19-11-5-9(13(15)16)10(14(17)18)6-12(11)21-7-8-3-2-4-20-8/h5-6,8H,2-4,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJQHIABMUYYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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